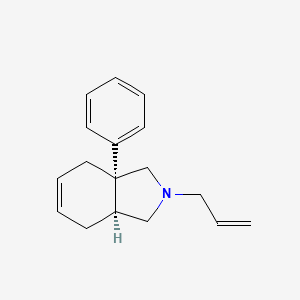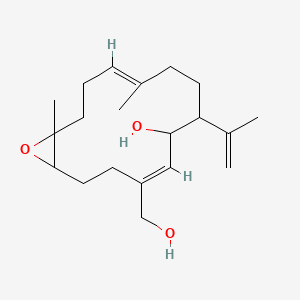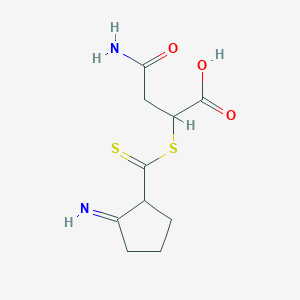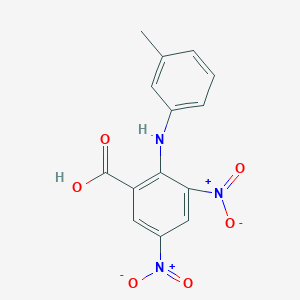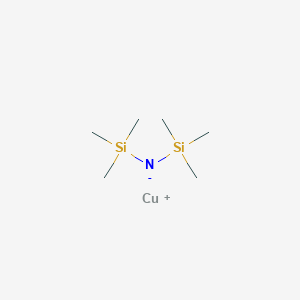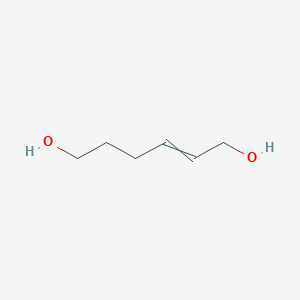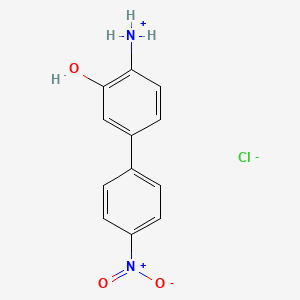
4-Amino-4'-nitro-3-biphenylol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4’-nitro-3-biphenylol hydrochloride is an organic compound with the molecular formula C12H11ClN2O3. It is a derivative of biphenyl, containing both amino and nitro functional groups.
Méthodes De Préparation
The synthesis of 4-Amino-4’-nitro-3-biphenylol hydrochloride typically involves the nitration of biphenyl followed by reduction and subsequent functional group modifications. One common method includes the nitration of biphenyl to form 4-nitrobiphenyl, which is then reduced to 4-aminobiphenyl. The amino group is further modified to introduce the hydroxyl group, resulting in 4-Amino-4’-nitro-3-biphenylol. The final step involves the formation of the hydrochloride salt .
Analyse Des Réactions Chimiques
4-Amino-4’-nitro-3-biphenylol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and electrophiles for substitution reactions. Major products formed from these reactions include various nitro and amino derivatives of biphenyl .
Applications De Recherche Scientifique
4-Amino-4’-nitro-3-biphenylol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Amino-4’-nitro-3-biphenylol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to various biological effects. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
4-Amino-4’-nitro-3-biphenylol hydrochloride can be compared with other similar compounds such as:
4-Aminobiphenyl: Lacks the nitro group and has different chemical properties and applications.
4-Nitrobiphenyl: Lacks the amino group and exhibits different reactivity and uses.
2-Amino-5-nitrophenol: A similar compound with different substitution patterns on the aromatic ring, leading to variations in chemical behavior and applications.
The uniqueness of 4-Amino-4’-nitro-3-biphenylol hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
63019-81-8 |
|---|---|
Formule moléculaire |
C12H11ClN2O3 |
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
[2-hydroxy-4-(4-nitrophenyl)phenyl]azanium;chloride |
InChI |
InChI=1S/C12H10N2O3.ClH/c13-11-6-3-9(7-12(11)15)8-1-4-10(5-2-8)14(16)17;/h1-7,15H,13H2;1H |
Clé InChI |
YXBUYNHZORJSGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2)[NH3+])O)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



